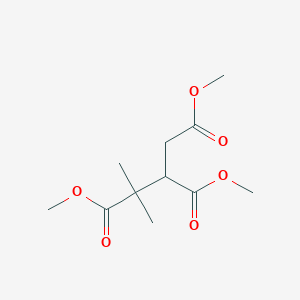
Trimethyl 3-methylbutane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 3-methylbutane-1,2,3-tricarboxylate, also known as TriMethyl Pyrazine Tricarboxylate (TMPTC), is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMPTC is a tricarboxylic acid derivative that has been synthesized using various methods, and has been found to possess several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TMPTC has potential applications in various scientific research fields, including drug discovery, chemical biology, and material science. TMPTC can be used as a building block in the synthesis of novel compounds with potential therapeutic properties. It can also be used as a tool to study the role of tricarboxylic acids in biological systems.
Wirkmechanismus
The mechanism of action of TMPTC is not fully understood, but it is believed to act as a competitive inhibitor of the tricarboxylic acid cycle. TMPTC has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects
TMPTC has been found to have several biochemical and physiological effects. In vitro studies have shown that TMPTC can induce apoptosis in cancer cells, and can inhibit the proliferation of various cancer cell lines. TMPTC has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that TMPTC can improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMPTC in lab experiments is its relatively simple synthesis method. TMPTC is also stable under normal lab conditions, and can be stored for extended periods of time. However, one limitation is that TMPTC has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on TMPTC could focus on its potential as a therapeutic agent for various diseases, including cancer and diabetes. Studies could also investigate the role of TMPTC in the regulation of mitochondrial function and ROS production. Additionally, TMPTC could be used as a tool to study the tricarboxylic acid cycle in various biological systems.
Synthesemethoden
TMPTC can be synthesized using various methods, including the reaction of 3-methylbutan-1-ol with pyridine-2,6-dicarboxylic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylbutan-1-ol with 1,3-dicyanopyrazole, followed by hydrolysis with hydrochloric acid. The yield of TMPTC using these methods ranges from 50-70%.
Eigenschaften
CAS-Nummer |
114701-91-6 |
|---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
trimethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-11(2,10(14)17-5)7(9(13)16-4)6-8(12)15-3/h7H,6H2,1-5H3 |
InChI-Schlüssel |
JQZBCMNJXDJLFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Synonyme |
2-Methyl-1,2,3-butanetricarboxylic Acid 1,2,3-Trimethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



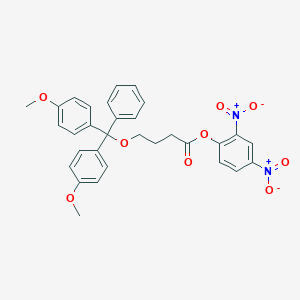
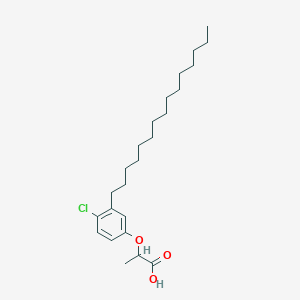
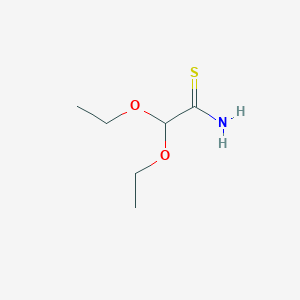
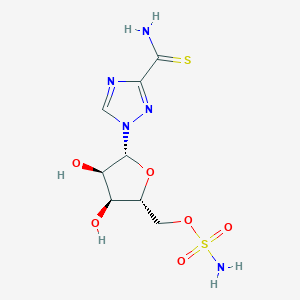
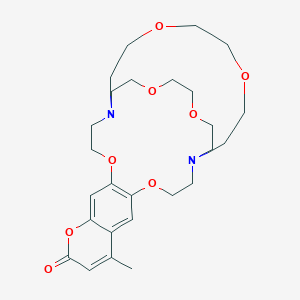
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
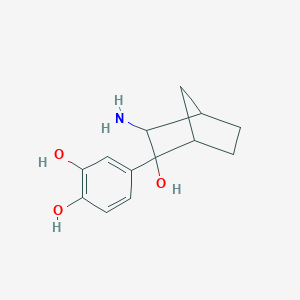
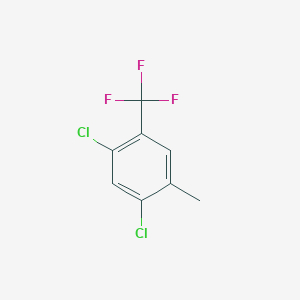
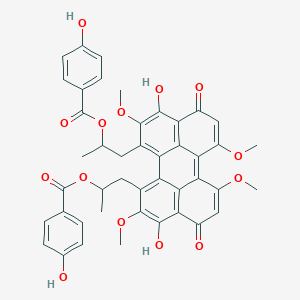
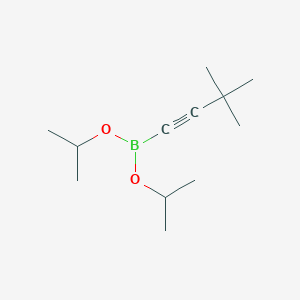
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)